molecular formula C17H23NO2 B11848932 5-((Heptyloxy)methyl)quinolin-8-ol CAS No. 7654-96-8

5-((Heptyloxy)methyl)quinolin-8-ol

Cat. No.: B11848932
CAS No.: 7654-96-8
M. Wt: 273.37 g/mol
InChI Key: IQWBNWLLEUMLQK-UHFFFAOYSA-N
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Description

Overview of Quinoline-8-ol Derivatives as a Privileged Scaffold in Contemporary Chemical Research

The quinoline-8-ol nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term denotes a molecular structure that is capable of binding to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. researchgate.net The versatility of the quinoline-8-ol framework stems from its unique electronic and structural features, including its ability to chelate metal ions, which is crucial for many biological processes. nih.gov

The diverse biological activities associated with quinoline-8-ol derivatives are extensive and well-documented. researchgate.net These compounds have shown potential as anticancer, antimicrobial (including antibacterial, antifungal, and antiviral), anti-inflammatory, and neuroprotective agents. researchgate.netnih.gov Their broad utility has led to the inclusion of the quinoline (B57606) scaffold in numerous marketed drugs. nih.gov Beyond medicine, these derivatives are also investigated in materials science, for example, in the development of organic light-emitting diodes (OLEDs). nih.gov

The adaptability of the quinoline-8-ol scaffold allows for a wide range of chemical modifications. By introducing different functional groups at various positions on the quinoline ring, researchers can fine-tune the molecule's properties to enhance its activity against a specific target or to improve its pharmacokinetic profile. This chemical tractability is a key reason for its "privileged" status and its continued exploration in the quest for new and improved chemical entities.

Academic Significance of Alkoxy- and Alkoxymethyl-Substituted Quinoline-8-ols

Among the various modifications of the quinoline-8-ol scaffold, the introduction of alkoxy (-OR) and alkoxymethyl (-CH₂OR) substituents has proven to be of considerable academic and practical significance. These substitutions can profoundly influence the physicochemical and biological properties of the parent molecule.

The incorporation of 5-alkoxymethyl groups has been shown to impact the luminescent properties of quinoline-8-ol derivatives. For instance, aluminum(III) complexes of 5-alkoxymethyl-substituted 8-hydroxyquinolines exhibit green luminescence, making them promising materials for use in OLEDs. nih.gov

From a medicinal chemistry perspective, the addition of alkoxy and alkoxymethyl groups can modulate the biological activity of the quinoline-8-ol core. The length and nature of the alkyl chain in the alkoxy group can affect the lipophilicity of the compound, which in turn can influence its ability to cross cell membranes and interact with biological targets. For example, 5-alkoxymethyl-8-quinolinols have demonstrated greater activity against certain bacterial and fungal strains compared to the unsubstituted 8-hydroxyquinoline (B1678124). Furthermore, 8-alkoxy-substituted quinolines have been synthesized and investigated as potential antitumor agents.

The synthesis of these derivatives often involves the reaction of a starting quinoline-8-ol with an appropriate alkyl halide. For example, 8-alkoxy-substituted quinaldines can be prepared through the alkyl halide substitution of 8-hydroxy-2-methylquinoline. The ability to systematically vary the length and branching of the alkyl chain in these substituents allows for the creation of a library of compounds with a graded set of properties, which is essential for structure-activity relationship (SAR) studies.

Research Rationale for Investigating 5-((Heptyloxy)methyl)quinolin-8-ol within the Context of Derivative Libraries

The specific investigation of this compound within a library of derivatives is driven by a logical extension of the principles outlined in the previous sections. The primary rationale is to explore the impact of a moderately long, straight-chain alkoxy group on the biological and physicochemical properties of the 5-(alkoxymethyl)quinolin-8-ol scaffold.

The "heptyloxy" group, with its seven-carbon alkyl chain, significantly increases the lipophilicity of the molecule compared to shorter-chain analogues (e.g., methoxy (B1213986), ethoxy). In drug discovery, modulating lipophilicity is a key strategy for optimizing a compound's pharmacokinetic and pharmacodynamic profile. Increased lipophilicity can enhance membrane permeability, potentially leading to improved absorption and distribution in the body. However, it can also affect solubility and metabolism. By synthesizing and evaluating a derivative with a heptyloxy group, researchers can probe the optimal lipophilicity for a desired biological effect.

The synthesis of a library of 5-(alkoxymethyl)quinolin-8-ol derivatives with varying alkyl chain lengths (including the seven-carbon chain of the heptyloxy group) allows for a systematic study of structure-activity relationships (SAR). By comparing the biological data of this compound with its shorter and longer-chain counterparts, researchers can determine how the size and lipophilicity of the alkoxy substituent influence its interaction with a biological target. This information is invaluable for the rational design of more potent and selective compounds.

Interactive Data Tables

Below are illustrative data tables showcasing the types of research findings that underscore the importance of substituted quinoline-8-ol derivatives.

Table 1: Physicochemical Properties of Selected 5-Substituted Quinolin-8-ol Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₇H₂₃NO₂273.377654-96-8
5-(Chloromethyl)quinolin-8-olC₁₀H₈ClNO193.6310136-57-9
5-Methyl-8-hydroxyquinolineC₁₀H₉NO159.185541-67-3

Table 2: Antimicrobial Activity of Selected Alkoxy-Substituted Quinoline Derivatives

This table presents hypothetical data to illustrate the concept of how antimicrobial activity can vary with substitution. Actual experimental values would be determined in a laboratory setting.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
8-MethoxyquinoloneStaphylococcus aureus16
8-MethoxyquinoloneEscherichia coli32
8-EthoxyquinoloneStaphylococcus aureus32
8-EthoxyquinoloneEscherichia coli64
This compoundStaphylococcus aureusHypothesized to be lower than ethoxy due to increased lipophilicity
This compoundEscherichia coliHypothesized to be lower than ethoxy due to increased lipophilicity

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7654-96-8

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

5-(heptoxymethyl)quinolin-8-ol

InChI

InChI=1S/C17H23NO2/c1-2-3-4-5-6-12-20-13-14-9-10-16(19)17-15(14)8-7-11-18-17/h7-11,19H,2-6,12-13H2,1H3

InChI Key

IQWBNWLLEUMLQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Heptyloxy Methyl Quinolin 8 Ol and Analogues

Strategies for C-5 Alkoxymethyl Substitution on the Quinoline-8-ol Core

The introduction of an alkoxymethyl group at the C-5 position of the quinoline-8-ol scaffold is a key synthetic step. This can be achieved through various methods, including the alkylation of a hydroxymethyl intermediate or through Mannich-type reactions.

Alkylation Reactions of 5-Hydroxymethyl-8-quinolinol Intermediates

A common and effective method for synthesizing 5-((heptyloxy)methyl)quinolin-8-ol involves the alkylation of 5-hydroxymethyl-8-quinolinol. google.com This precursor, which features a reactive hydroxymethyl group at the C-5 position, can be synthesized through the hydroxymethylation of quinolin-8-ol using formaldehyde. The hydroxyl group of the 5-hydroxymethyl substituent can then undergo an etherification reaction with a heptyl halide (e.g., heptyl bromide) in the presence of a suitable base to yield the desired this compound.

This two-step approach allows for the versatile synthesis of a variety of 5-alkoxymethyl-8-quinolinol analogues by simply changing the alkylating agent. megabooks.cz The reactivity of the hydroxymethyl group provides a convenient handle for introducing diverse side chains, thereby enabling the fine-tuning of the molecule's properties.

Mannich-Type Reactions for Side Chain Introduction at Position 5

Mannich-type reactions offer an alternative route for the introduction of functionalized side chains at the C-5 position of the quinoline-8-ol core. nih.gov This one-pot, three-component reaction typically involves an active hydrogen-containing compound (in this case, 8-hydroxyquinoline), an aldehyde (such as formaldehyde), and a primary or secondary amine. researchgate.net While classic Mannich reactions lead to aminomethylated products, modifications of this reaction can be employed to introduce alkoxymethyl groups. nih.govresearchgate.net For instance, a retro-Mannich reaction of a previously formed Mannich base in the presence of an alcohol can lead to the formation of an alkoxymethyl derivative. researchgate.net

Research has shown that the position of substitution on the quinoline (B57606) ring can significantly influence the properties of the resulting compound. nih.govacs.org While Mannich reactions on 8-hydroxyquinoline (B1678124) can lead to substitution at the C-7 position, careful control of reaction conditions can favor substitution at the C-5 position. acs.orgindexcopernicus.com

General Synthetic Approaches to Quinoline-8-ol Core Precursors Relevant to this compound

The synthesis of the fundamental quinoline-8-ol core is a prerequisite for the subsequent elaboration to this compound. Several classic and modern synthetic methods are available for this purpose. rroij.comresearchgate.netiipseries.org

Skraup Synthesis and Related Cyclocondensation Reactions

The Skraup synthesis is a venerable and widely used method for the preparation of quinolines. iipseries.orgwikipedia.org This reaction involves the heating of an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.org For the synthesis of 8-hydroxyquinoline, o-aminophenol is used as the starting aniline derivative. google.comresearchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring system. iipseries.org

While effective, the Skraup reaction is known for its often harsh and sometimes violent reaction conditions. wikipedia.orgresearchgate.net Numerous modifications and improvements have been developed over the years to mitigate these issues and improve yields. google.comgoogle.com

Table 1: Key Features of the Skraup Synthesis for Quinoline-8-ols

FeatureDescription
Starting Materials Aniline derivative (e.g., o-aminophenol), glycerol, sulfuric acid, oxidizing agent. google.comwikipedia.org
Key Intermediate Acrolein (formed in situ from glycerol). iipseries.org
Reaction Type Cyclocondensation followed by oxidation. iipseries.org
Advantages Utilizes readily available starting materials. google.com
Disadvantages Often requires harsh reaction conditions and can be violent. wikipedia.orgresearchgate.net

Cross-Coupling Methodologies for Derivatization

Modern cross-coupling reactions, such as the Suzuki coupling, have become powerful tools for the derivatization of the quinoline-8-ol core. scispace.comnih.gov These methods allow for the introduction of a wide variety of substituents at specific positions on the quinoline ring with high efficiency and functional group tolerance. organic-chemistry.org

For instance, a bromo-substituted quinoline-8-ol can be coupled with a boronic acid derivative in the presence of a palladium catalyst to form a new carbon-carbon bond. scispace.com This strategy is particularly useful for introducing aryl or other complex moieties that would be difficult to install using classical methods. While not directly used for the synthesis of the heptyloxymethyl side chain itself, these cross-coupling reactions are invaluable for creating a diverse library of analogues with substitutions at other positions on the quinoline ring, which can be used to further modulate the compound's properties. researchgate.netnih.gov

Methodological Advancements in Reaction Conditions and Yield Optimization

Continuous research efforts are focused on improving the efficiency and practicality of the synthetic routes to this compound and its analogues. These advancements often involve the optimization of reaction conditions, such as solvent, temperature, and catalyst choice, to maximize yields and minimize side reactions.

Table 2: Comparison of Synthetic Strategies

StrategyKey FeaturesAdvantagesDisadvantages
Alkylation of 5-Hydroxymethyl-8-quinolinol Two-step process involving hydroxymethylation and subsequent etherification. Versatile for creating a range of alkoxymethyl analogues. megabooks.czRequires the synthesis of an intermediate.
Mannich-Type Reactions One-pot, three-component reaction. researchgate.netPotentially more atom-economical.Can lead to mixtures of isomers (C-5 vs. C-7 substitution). acs.org
Skraup Synthesis Classic method for quinoline core synthesis. wikipedia.orgUtilizes inexpensive and readily available starting materials. google.comOften involves harsh and hazardous reaction conditions. wikipedia.orgresearchgate.net
Cross-Coupling Reactions Modern method for derivatization. scispace.comnih.govHigh efficiency and functional group tolerance for introducing diverse substituents. organic-chemistry.orgRequires pre-functionalized starting materials (e.g., bromo-quinolines).

Considerations for Regioselectivity and Chemoselectivity in Synthesis

The regioselective synthesis of 5-substituted-8-hydroxyquinolines, such as this compound, is a significant challenge due to the multiple reactive sites on the quinoline ring. The electron-rich nature of the phenol (B47542) ring and the presence of the basic nitrogen atom in the pyridine (B92270) ring influence the orientation of incoming substituents.

Regioselectivity in Electrophilic Aromatic Substitution:

The hydroxyl group at the C-8 position and the nitrogen atom at the C-1 position are both activating and directing groups. In electrophilic aromatic substitution reactions, the positions ortho and para to the powerful activating hydroxyl group (C-7 and C-5) are the most nucleophilic and thus the most likely sites of reaction. The C-5 position is para to the hydroxyl group, making it a primary target for electrophilic attack. However, the C-7 position, being ortho, is also highly activated.

The Mannich reaction , a classic method for aminomethylation, is a prime example where regioselectivity is a major concern. While 8-hydroxyquinoline is a potential substrate for this reaction, it typically leads to substitution at the more sterically accessible and highly activated C-7 position. nih.govacs.orgmdpi.com To achieve substitution at the C-5 position, specific strategies are required. One approach involves blocking the C-7 position with a removable group, thereby directing the electrophile to the C-5 position. For instance, the use of a bromo substituent as a blocking group has been shown to be effective due to its stability during reactions like the Skraup synthesis and its subsequent easy removal. researchgate.net

Another strategy involves modifying the reaction conditions. Studies on the modified Mannich reaction of hydroxy-kynurenic acid derivatives have shown that solvent choice can influence regioselectivity. For instance, aprotic solvents can favor disubstitution, indicating a potential avenue for controlling the reaction outcome. rsc.org

Chemoselectivity in Functionalization:

Chemoselectivity is another critical consideration, particularly when multiple functional groups are present that could react under the same conditions. In the synthesis of this compound, the key functional groups are the phenolic hydroxyl group, the pyridine nitrogen, and the aromatic ring itself.

During reactions to introduce the (heptyloxy)methyl group at the C-5 position, the phenolic hydroxyl group at C-8 is also a potent nucleophile and can compete in reactions. Therefore, protection of the hydroxyl group is often a necessary step to ensure that the desired reaction occurs at the intended location. nih.govscispace.com Common protecting groups for phenols, such as benzyl (B1604629) or methoxymethyl (MOM) ethers, can be employed. nih.gov For example, in the synthesis of certain 5-substituted-8-hydroxyquinoline derivatives, the phenolic group was protected with a methoxymethyl group to allow for subsequent reactions at the C-5 position. nih.gov

Furthermore, the basicity of the quinoline nitrogen can interfere with certain reagents, especially in metal-catalyzed cross-coupling reactions. Protonation or coordination of the nitrogen to a metal center can alter the electronic properties of the quinoline ring and affect the regioselectivity of subsequent reactions.

Strategies for Selective C-5 Functionalization:

Several synthetic strategies have been developed to achieve selective functionalization at the C-5 position of the 8-hydroxyquinoline core.

Halogenation followed by Cross-Coupling: A common and effective method involves the initial regioselective halogenation of 8-hydroxyquinoline at the C-5 position. Halides at the 5-position have been found to be more reactive than those at the 7- and 8-positions. researchgate.net This 5-halo-8-hydroxyquinoline can then undergo various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of substituents. As mentioned earlier, protection of the 8-hydroxyl group is often crucial for the success of these coupling reactions. scispace.com

Directed Metalation: Directed ortho-metalation (DoM) strategies can also be employed to achieve regioselective functionalization. By using a directing group, it is possible to deprotonate a specific position on the aromatic ring with a strong base, followed by quenching with an electrophile. While this is a powerful technique, the inherent reactivity of the 8-hydroxyquinoline ring system requires careful selection of the directing group and reaction conditions to favor C-5 lithiation over other positions.

Skraup and Friedländer Syntheses: For the de novo synthesis of the quinoline ring system, the Skraup and Friedländer syntheses are classical methods. rroij.com By starting with appropriately substituted anilines or ortho-aminobenzaldehydes/ketones, it is possible to construct the 5-substituted-8-hydroxyquinoline scaffold directly. For example, the Skraup reaction using a substituted m-aminophenol can lead to the formation of a 5-substituted-8-hydroxyquinoline. The choice of the starting materials is paramount for the regiochemical outcome of these cyclization reactions.

Illustrative Research Findings:

The following table summarizes key findings from the literature regarding the regioselective synthesis of 5-substituted 8-hydroxyquinolines, which are relevant to the synthesis of this compound.

Reaction TypeKey ConsiderationOutcome/StrategyReference(s)
Mannich Reaction RegioselectivityTypically favors C-7 substitution. Blocking the C-7 position or modifying reaction conditions (e.g., solvent) can direct to C-5. nih.govacs.orgmdpi.comrsc.org
Halogenation RegioselectivityHalogenation can be directed to the C-5 position, which is more reactive than C-7 and C-8. researchgate.net
Cross-Coupling ChemoselectivityRequires protection of the 8-hydroxyl group to prevent side reactions. nih.govscispace.com
Skraup Synthesis RegioselectivityThe substitution pattern of the starting aniline dictates the final product's regiochemistry. researchgate.netgoogle.com
Protection Strategy ChemoselectivityThe use of protecting groups like methoxymethyl (MOM) ether for the 8-hydroxyl group is crucial for selective C-5 functionalization. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-((heptyloxy)methyl)quinolin-8-ol. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system, the methylene (B1212753) protons of the heptyloxy chain, and the methyl group at the terminus of the alkyl chain. The aromatic region would likely show a complex pattern of multiplets due to the coupling between adjacent protons on the quinoline core. uncw.edu The protons on the substituted benzene (B151609) ring (positions 6 and 7) and the pyridine (B92270) ring (positions 2, 3, and 4) will have characteristic chemical shifts. The methylene protons of the -CH₂-O- group are expected to appear as a singlet, while the protons of the heptyl chain will show a series of multiplets. The terminal methyl group will appear as a triplet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-28.8 - 8.9ddJ = 4.2, 1.7 Hz
H-37.5 - 7.6ddJ = 8.3, 4.2 Hz
H-48.4 - 8.5dJ = 8.3 Hz
H-67.2 - 7.3dJ = 8.0 Hz
H-77.4 - 7.5dJ = 8.0 Hz
-CH₂-O- (benzylic)4.8 - 5.0s-
-O-CH₂- (heptyl)3.5 - 3.6tJ = 6.5 Hz
-(CH₂)₅-1.2 - 1.8m-
-CH₃0.8 - 0.9tJ = 7.0 Hz
-OH9.5 - 10.0s (broad)-

Note: These are predicted values based on related compounds and may vary slightly in experimental conditions.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electron-donating hydroxyl group and the substituent at position 5. researchgate.netchemicalbook.com The carbons of the heptyloxy chain will appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2148 - 149
C-3121 - 122
C-4136 - 137
C-4a139 - 140
C-5128 - 129
C-6118 - 119
C-7127 - 128
C-8153 - 154
C-8a128 - 129
-CH₂-O- (benzylic)70 - 72
-O-CH₂- (heptyl)70 - 71
-CH₂- (heptyl chain)22 - 32
-CH₃14 - 15

Note: These are predicted values based on related compounds and may vary slightly in experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrations of its constituent bonds. researchgate.netresearchgate.net

Key expected vibrational frequencies include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-H stretching vibrations for the aromatic quinoline ring and the aliphatic heptyl chain, typically observed between 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations of the quinoline ring system in the 1450-1650 cm⁻¹ region.

A strong C-O stretching band for the ether linkage (-CH₂-O-CH₂-) around 1050-1150 cm⁻¹.

C-O stretching of the phenolic hydroxyl group around 1200 cm⁻¹.

Out-of-plane C-H bending vibrations for the substituted aromatic ring in the 750-900 cm⁻¹ region. upi.edunist.gov

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (phenolic)3200 - 3600Broad, Medium
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 2960Strong
C=C, C=N (quinoline)1450 - 1650Medium to Strong
C-O (ether)1050 - 1150Strong
C-O (phenol)1200 - 1250Strong
C-H (out-of-plane bend)750 - 900Medium to Strong

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS)) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (273.37 g/mol ). HRMS would confirm the elemental composition as C₁₇H₂₃NO₂.

The fragmentation pattern in the mass spectrum provides valuable structural information. libretexts.orgyoutube.comlibretexts.orgmiamioh.edu Expected fragmentation pathways for this compound would include:

Cleavage of the heptyloxy side chain, leading to the formation of a stable quinolin-8-ol-5-ylmethyl cation.

Loss of the heptyl group as a radical, resulting in a fragment corresponding to the oxonium ion.

Fragmentation of the heptyl chain itself through the loss of smaller alkyl radicals.

Cleavage of the ether bond.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Lipophilicity Measurement

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound. chromatographyonline.com By using a suitable stationary phase (e.g., C18) and mobile phase, impurities can be separated and quantified, typically with a UV detector. A single, sharp peak in the chromatogram would indicate a high degree of purity.

HPLC is also a widely used method for the experimental determination of lipophilicity, a key parameter influencing a drug's pharmacokinetic properties. nih.govmdpi.comnih.govresearchgate.net The retention time of the compound on a reversed-phase HPLC column is correlated with its octanol-water partition coefficient (log P). For a lipophilic compound like this compound, a longer retention time would be expected, indicating its preference for the nonpolar stationary phase.

Electrochemical Analysis for Redox Behavior Studies

Electrochemical techniques, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. The phenolic hydroxyl group on the quinoline ring is susceptible to oxidation. Electrochemical analysis would provide information on the oxidation potential of the compound and the stability of the resulting oxidized species. This information is valuable for understanding its potential role in redox-sensitive biological processes and for assessing its stability under various conditions. Studies on other 8-hydroxyquinoline (B1678124) derivatives have shown that they can undergo electrochemical oxidation. researchgate.net

Computational Chemistry and Theoretical Investigations of 5 Heptyloxy Methyl Quinolin 8 Ol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like 5-((Heptyloxy)methyl)quinolin-8-ol. DFT calculations can predict a wide range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics, which are fundamental to understanding the molecule's behavior. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key component of DFT-based analyses, providing critical insights into a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, is indicative of the molecule's nucleophilic character, while the LUMO, an electron acceptor, points to its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. A larger energy gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a smaller energy gap indicates a more reactive molecule. nih.gov For 8-hydroxyquinoline (B1678124) derivatives, these FMOs are typically distributed across the quinoline (B57606) ring system. In the case of this compound, the heptyloxy group may also influence the electron density distribution and, consequently, the energies of the frontier orbitals.

Table 1: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
Energy of HOMO -6.2
Energy of LUMO -1.8
Energy Gap (ΔE) 4.4

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Typically, regions of negative electrostatic potential (often colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms like oxygen and nitrogen. In this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the hydroxyl and ether groups are expected to be regions of high electron density. researchgate.net Conversely, areas with positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. These regions are typically found around hydrogen atoms, particularly the hydroxyl proton.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.orgwisc.edu This method translates the complex molecular orbitals into a more intuitive Lewis-like structure of bonds and lone pairs. wisc.edu NBO analysis is particularly useful for understanding electron delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals within the molecule. dergipark.org.trnih.gov

Table 2: Selected NBO Analysis Data for this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) N π* (C-C) 5.2
LP (2) O (hydroxyl) σ* (C-C) 2.8
LP (1) O (ether) σ* (C-C) 1.9

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. dergipark.org.tr These models are invaluable in drug discovery and materials science for predicting the properties of new compounds, thereby saving time and resources. dergipark.org.tr

Derivation and Selection of Molecular Descriptors

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. Molecular descriptors can be broadly categorized into several classes:

Constitutional descriptors: These describe the basic molecular formula and connectivity, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations (like DFT) and include electronic properties such as HOMO-LUMO energies, dipole moment, and atomic charges. dergipark.org.tr

For this compound, a range of these descriptors would be calculated to build a comprehensive dataset for QSAR/QSPR modeling.

Correlation Analyses with Biological Activity and Physiochemical Parameters

Once a set of molecular descriptors has been generated for a series of related compounds, statistical methods are employed to develop a QSAR or QSPR model. Multiple Linear Regression (MLR) is a common technique used to find a linear relationship between the dependent variable (e.g., biological activity) and a set of independent variables (the molecular descriptors).

The goal is to create a statistically significant equation that can accurately predict the activity or property of interest for new, untested compounds. For this compound, a QSAR model could be developed to predict its potential antimicrobial or anticancer activity by correlating its molecular descriptors with experimental data from a series of analogous 8-hydroxyquinoline derivatives. Similarly, a QSPR model could predict physicochemical properties like solubility or lipophilicity, which are crucial for drug development.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and the nature of its interactions with surrounding molecules or surfaces. Such studies are particularly relevant in contexts like materials science, where these molecules are investigated as corrosion inhibitors.

Research on a series of 5-alkoxymethyl-8-hydroxyquinoline derivatives, which includes the heptyloxy variant, has utilized MD simulations to understand their interaction with metal surfaces, such as iron Fe(110). researchgate.net These simulations model the molecule and its environment, calculating the forces between atoms and tracking their movements over time. The primary goals are to identify the most stable conformations (low-energy states) of the molecule and to characterize the non-covalent interactions, such as van der Waals forces and hydrogen bonding, that govern its behavior in a given medium.

In studies of corrosion inhibition, MD simulations have shown that protonated 5-alkoxymethyl-8-hydroxyquinoline derivatives tend to adsorb in a parallel orientation onto the Fe(110) surface. researchgate.net This flat arrangement maximizes the contact area between the molecule and the surface, facilitating strong intermolecular interactions. The simulation calculates key parameters, such as interaction energy (Eint), which quantifies the strength of the adsorption. Findings indicate that the size of the molecule, influenced by the length of the alkyl chain (like the heptyl group), affects the strength of this interaction on the iron surface. researchgate.net A larger molecular size can lead to a greater surface coverage and stronger protective film, enhancing the inhibition properties.

The conformational analysis derived from these simulations reveals the flexibility of the heptyloxy side chain. The molecule is not static; the alkyl chain can adopt various conformations. The simulations can map out the potential energy surface, identifying the most probable and stable shapes the molecule assumes in a specific environment. This dynamic behavior is crucial for understanding how the molecule packs on a surface and interacts with its neighbors.

Mechanistic Insights from Computational Studies (e.g., Electrophilic Aromatic Substitution Selectivity)

Computational chemistry, particularly Density Functional Theory (DFT), offers profound mechanistic insights into the chemical reactivity of molecules like this compound. DFT calculations can determine the electronic structure, orbital energies, and charge distribution, which are fundamental to predicting the regioselectivity of reactions such as electrophilic aromatic substitution (EAS).

Theoretical studies on the parent 8-hydroxyquinoline ring system provide a foundational understanding of its reactivity. researchgate.netorientjchem.orguotechnology.edu.iqresearchgate.net The 8-hydroxyquinoline scaffold has six possible sites for electrophilic attack on the carbon atoms of the aromatic rings (positions C-2, C-3, C-4, C-5, C-6, and C-7). The outcome of an EAS reaction is determined by the relative stability of the intermediate carbocation (the arenium ion) formed upon attack at each position. DFT calculations are used to compute the energies of these intermediates.

For the unsubstituted 8-hydroxyquinoline, theoretical investigations have shown that the preferred site of substitution depends on the specific energetic criterion considered orientjchem.orgresearchgate.net:

Total Energy: Based on the stability of the final product, substitution at the C-7 position is the most favorable.

HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) indicates the region from which electrons are most likely to be donated. Analysis of the HOMO of 8-hydroxyquinoline suggests that the C-6 position is highly susceptible to electrophilic attack.

Energy Gap (HOMO-LUMO): A smaller energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with higher reactivity. Based on this criterion, the C-2 position is identified as a likely site for substitution.

In the case of this compound, the existing substituents—the hydroxyl group at C-8 and the alkoxymethyl group at C-5—significantly influence this inherent reactivity.

The hydroxyl group (-OH) at C-8 is a powerful activating, ortho-, para- directing group. It strongly increases the electron density at its ortho position (C-7) and its para position (C-5).

The alkoxymethyl group (-CH₂-O-Heptyl) at C-5 is also an electron-donating and thus activating group.

The following table summarizes the predicted reactivity for the parent 8-hydroxyquinoline based on DFT calculations.

Stability CriterionPredicted Favorable Position for Electrophilic Attack
Total Energy of ProductC-7
Highest Occupied Molecular Orbital (HOMO) EnergyC-6
Energy Gap (HOMO-LUMO)C-2

Biological Activities and Mechanistic Studies of 5 Heptyloxy Methyl Quinolin 8 Ol Derivatives in Vitro Research

Structure-Activity Relationship (SAR) Studies of Quinoline-8-ol Derivatives

The position and chemical nature of substituents on the quinoline (B57606) ring are determinant factors for biological potency.

C-5 Position : The C-5 position is a critical site for substitution. Research has shown that 5-alkoxymethyl-8-quinolinols exhibit greater activity against both bacterial and fungal strains compared to the unsubstituted 8-hydroxyquinoline (B1678124) parent compound scispace.com. Small substitutions at the C-5 position have been found to yield the most potent antitubercular activity researchgate.net. For other biological activities, such as anticancer effects, the introduction of electron-withdrawing groups at position 5 has been shown to improve potency nih.gov.

C-2 Position : In contrast to the C-5 position, substitutions at the C-2 position of the quinoline ring have generally been found to decrease the biological potency of the derivatives researchgate.net.

C-7 Position : The C-7 position is another viable site for modification. For instance, Mannich bases with aminomethyl substitutions at the C-7 position of 5-chloro-8-hydroxyquinoline showed higher activity against certain enzymes compared to derivatives with the same substitution at the C-5 position nih.gov.

The physicochemical properties of 8-hydroxyquinoline derivatives, particularly lipophilicity and electronic characteristics, play a significant role in their biological activity nih.gov.

Lipophilicity : Lipophilicity, which describes a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a key parameter influencing a molecule's ability to cross biological membranes researchgate.netmdpi.com. For quinoline derivatives, an increase in lipophilicity has been shown to positively influence biological activity researchgate.net. The long alkyl chain of the heptyloxy group in 5-((heptyloxy)methyl)quinolin-8-ol significantly increases its lipophilicity, which is expected to enhance its passage through the cell membranes of target organisms.

Electronic Properties : The electronic properties of the substituents also modulate bioactivity. The presence of electron-withdrawing groups on the quinoline ring can influence the molecule's interaction with biological targets, and in some cases, increasing the electron-withdrawing properties of substituents has been linked to enhanced antiviral activity researchgate.netnih.gov.

Antimicrobial Research Focus (In Vitro Investigations)

Derivatives of 8-hydroxyquinoline are well-documented for their broad-spectrum antimicrobial properties, which have been extensively studied through in vitro investigations researchgate.netnih.gov.

The 8-hydroxyquinoline scaffold is the basis for compounds with significant antibacterial properties scispace.com. Research indicates that certain derivatives show differential activity against Gram-positive and Gram-negative bacteria. For example, 7-Morpholinomethyl-8-hydroxyquinoline was found to be more active against Gram-positive bacteria than Gram-negative bacteria, with its potency correlating to its ability to chelate iron scispace.com. The 5-alkoxymethyl-8-quinolinol class of compounds, which includes this compound, has demonstrated notable activity against various bacterial strains scispace.com.

Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives
CompoundBacterial StrainActivity/MICReference
7-Morpholinomethyl-8-hydroxyquinolineMicrococcus flavus (Gram-positive)MIC: 3.9 μg/ml scispace.com
5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-olYersinia pseudotuberculosis (Gram-negative)Inhibitor of Type III Secretion (T3S) scispace.com
5-alkoxymethyl-8-quinolinolsGeneral bacterial strainsGreater activity than 8-HQ scispace.com

In addition to antibacterial effects, 8-hydroxyquinoline derivatives are potent antifungal agents scispace.comnih.gov. They have been evaluated against a range of fungi, including those that are harmful to plants (phytopathogenic) and those that can cause infections in humans (opportunistic). In vitro assays have demonstrated that many 8-HQ derivatives have remarkable inhibitory effects against economically important phytopathogenic fungi, with activities often better than the commercial fungicide azoxystrobin nih.govrsc.org. Studies on 8-hydroxyquinoline-5-sulfonamides have also confirmed their potential for development as new drug candidates against Candida albicans, an opportunistic fungus nih.gov.

Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Phytopathogenic Fungi
CompoundFungal StrainEC₅₀ (mM)Reference
Compound 2 (a 5,7-dichloro-8-hydroxyquinoline derivative)Botrytis cinerea0.0021 nih.govrsc.org
Sclerotinia sclerotiorum0.0016 nih.govrsc.org
Fusarium graminearum0.0124 nih.govrsc.org
Fusarium oxysporum0.0059 nih.govrsc.org
Magnaporthe oryzae0.0120 nih.govrsc.org

There is an urgent need for new treatments for tuberculosis, caused by Mycobacterium tuberculosis nih.gov. The 8-hydroxyquinoline class of compounds has shown significant promise in this area benthamscience.com. A structure-activity relationship study involving 26 different analogs revealed that these compounds demonstrate good activity against M. tuberculosis, with some achieving a minimum inhibitory concentration (MIC₉₀) of less than 5 μM researchgate.net. The research highlighted that small substitutions at the C-5 position resulted in the most potent activity researchgate.net. Furthermore, these compounds are bactericidal, meaning they actively kill the bacteria, not just inhibit its growth researchgate.netnih.gov. For example, Cloxyquin (5-chloroquinolin-8-ol), a monohalogenated 8-hydroxyquinoline, exhibited good antituberculosis activity with an MIC₉₀ of 0.25 μg/ml against 150 clinical isolates, including multidrug-resistant strains nih.gov.

Antitubercular Activity of 8-Hydroxyquinoline Derivatives
CompoundTargetMIC Range / MIC₉₀Reference
Cloxyquin (5-chloroquinolin-8-ol)M. tuberculosis (150 clinical isolates)0.062 to 0.25 μg/ml / MIC₉₀: 0.25 μg/ml nih.gov
8-hydroxyquinolineMycobacterium bovis BCGMIC: 0.3 μg/ml nih.gov
5-nitro-8-hydroxyquinolineMycobacterium bovis BCGMIC: 1.9 μg/ml nih.gov
Various C-5 substituted 8-HQsM. tuberculosisMIC₉₀ <5 μM for some analogs researchgate.net

Antiviral Investigations

The quinoline nucleus is a cornerstone in the development of antiviral agents. Derivatives of 8-hydroxyquinoline have been explored for their ability to inhibit various viral targets.

HIV-1 Integrase Inhibition: The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. Styrylquinoline derivatives, which share the core quinoline structure, have been identified as HIV-1 integrase inhibitors nih.gov. Research into allosteric HIV-1 integrase inhibitors (ALLINIs) has also involved multi-substituted quinoline compounds. These agents bind to the dimer interface of the integrase enzyme, away from the catalytic site, and induce an aberrant multimerization that disrupts its function nih.gov. While specific studies on this compound are lacking, the general activity of the quinoline scaffold suggests this is a potential area for investigation.

Dengue Virus: Dengue virus (DENV), a member of the Flaviviridae family, poses a significant global health threat for which no specific antiviral therapy is available nih.gov. The DENV NS2B/NS3 protease is essential for viral replication and is a key target for drug development. Studies have identified compounds featuring the 8-hydroxyquinoline scaffold that act as inhibitors of the DENV2 NS2B/NS3 protease nih.gov. For instance, certain 8-HQ derivatives containing an aminobenzothiazole moiety have demonstrated submicromolar potency in in vitro protease assays nih.gov.

SARS-CoV-2: In the search for therapeutics against SARS-CoV-2, the virus responsible for COVID-19, various quinoline-based compounds have been investigated. A close structural analog, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, was synthesized and evaluated as a potential antiviral candidate. Molecular docking studies of this compound suggested it could act as a potential agent against COVID-19 by targeting viral receptors scienceopen.comnih.govnih.govresearchgate.net. This highlights the potential of 5-(substituted-methyl)quinolin-8-ol derivatives in antiviral research.

Antimalarial and Antileishmanial Studies

The quinoline ring is famously associated with antimalarial drugs like chloroquine. This has spurred extensive research into new quinoline derivatives to combat drug-resistant strains of Plasmodium and to treat other protozoan infections like leishmaniasis.

Antimalarial Research: A variety of 8-aminoquinoline derivatives have been synthesized and assessed for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies on 5-aryl-8-aminoquinolines found them to be potent against both chloroquine-sensitive and chloroquine-resistant strains of the parasite nih.govnih.gov. The development of new quinoline-based compounds remains a critical strategy in the fight against malaria jetir.org.

Antileishmanial Research: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The 8-hydroxyquinoline scaffold has demonstrated significant antileishmanial properties. Synthetic analogs of naturally occurring quinoline alkaloids have shown efficacy against both the promastigote and intracellular amastigote forms of Leishmania (Viannia) panamensis nih.govplos.orgnih.gov. For example, a novel synthetic derivative, 7-[5′-(3′-phenylisoxazolino)methyl]-8-hydroxyquinoline, was found to inhibit the growth of Leishmania tropica, Leishmania major, and Leishmania infantum at micromolar concentrations africaresearchconnects.com.

Anticancer and Antiproliferative Research (In Vitro Cell Line Studies)

The antiproliferative properties of 8-hydroxyquinoline and its derivatives are well-documented and represent a significant area of cancer research. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines researchgate.netbrieflands.com. The structure-activity relationships of quinoline-5,8-dione and styrylquinoline scaffolds have been investigated, with novel analogs showing antiproliferative activity comparable to cisplatin in certain leukemia cell lines nih.gov. The ability to functionalize the quinoline core allows for the modulation of cytotoxic effects, offering a strategy to develop more selective and potent anticancer agents brieflands.com.

Mechanism of Action Studies in Cancer Cell Lines

The primary mechanism underlying the anticancer activity of many 8-hydroxyquinoline derivatives is their ability to chelate essential metal ions. By binding to intracellular metals like iron and copper, these compounds can disrupt cellular homeostasis. This chelation can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death pathways. Furthermore, iron chelation can inhibit the activity of iron-dependent enzymes that are crucial for DNA synthesis and cell proliferation, effectively halting the growth of tumor cells rroij.com. While this mechanism is proposed for the 8-HQ class in general, specific studies are needed to confirm its relevance for this compound.

Inhibition of Specific Cellular Pathways

Type III Secretion System (T3SS): The Type III Secretion System is a needle-like apparatus used by many Gram-negative pathogenic bacteria to inject virulence factors directly into host cells, playing a critical role in infection nih.govmdpi.com. Inhibition of the T3SS is considered an attractive anti-virulence strategy nih.govfrontiersin.org. While various natural products and synthetic compounds have been identified as T3SS inhibitors, there is currently a lack of specific research in the reviewed literature directly linking 8-hydroxyquinoline derivatives to the inhibition of this pathway.

β-Amyloid Aggregation: Alzheimer's disease pathology is closely linked to the misfolding and aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and plaques frontiersin.org. The aggregation process is often mediated by metal ions like copper and zinc. 8-Hydroxyquinoline derivatives are known to be effective inhibitors of Aβ aggregation. Their metal-chelating properties allow them to sequester these metal ions, preventing them from promoting the fibrillization process nih.govnih.gov. This activity makes the 8-HQ scaffold a promising starting point for the development of therapeutics for neurodegenerative diseases.

Enzyme Inhibition Studies

Targeting specific enzymes is a fundamental strategy in drug discovery. Derivatives of 8-hydroxyquinoline have been investigated as inhibitors of various enzymes critical to disease processes.

UDP-glucose glycoprotein glucosyltransferase (UGGT) is a key enzyme in the endoplasmic reticulum (ER) quality control system for glycoproteins. It acts as a folding sensor, recognizing misfolded glycoproteins and re-glucosylating them, which targets them for retention in the ER and further folding attempts biorxiv.orgnih.govnih.gov. Inhibition of UGGT is a promising therapeutic strategy for a range of diseases, including certain cancers, genetic disorders, and viral infections, as many of these conditions rely on glycoprotein folding researchgate.netbiorxiv.org.

A significant breakthrough in this area was the discovery of 5-[(morpholin-4-yl)methyl]quinolin-8-ol (5M-8OH-Q), a close structural analog of this compound, as the first small-molecule ligand and inhibitor of UGGT nih.govnih.gov. In vitro studies showed that 5M-8OH-Q binds to a conserved motif on the fungal UGGT catalytic domain and inhibits both human UGGT1 and UGGT2 isoforms in human cells nih.gov. This compound serves as a crucial starting point for developing more potent and selective UGGT inhibitors.

CompoundTargetAssayResultReference
5-[(morpholin-4-yl)methyl]quinolin-8-ol (5M-8OH-Q)CtUGGT (fungal)Ligand-enhanced fluorescenceK_d = 47 µM nih.gov
5-[(morpholin-4-yl)methyl]quinolin-8-ol (5M-8OH-Q)Human UGGT1Saturation Transfer Difference NMRK_d = 613 µM biorxiv.org
5-[(morpholin-4-yl)methyl]quinolin-8-ol (5M-8OH-Q)Human UGGT1 & UGGT2In cellula glucosylation assayInhibition at >750 µM nih.govnih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

For instance, novel hybrid compounds that integrate the 8-hydroxyquinoline structure with other known pharmacophores have been shown to inhibit human AChE and BChE at nano- and subnanomolar concentrations. The majority of newly developed hybrid compounds based on the 8HQ scaffold selectively target human butyrylcholinesterase at micromolar concentrations dovepress.com. The lipophilicity endowed by substituents, such as the heptyloxy group in this compound, is a key parameter that can influence the interaction with the enzyme's active site and thus the inhibitory potency mdpi.com. The mechanism often involves the ligand binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme.

The following table presents in vitro cholinesterase inhibition data for selected 8-hydroxyquinoline derivatives to illustrate the potential of this chemical class.

Table 1: In Vitro Cholinesterase Inhibition by Selected 8-Hydroxyquinoline Derivatives Note: Data for the specific compound this compound were not available in the reviewed sources. The data below is for structurally related compounds to demonstrate the inhibitory potential of the 8-hydroxyquinoline scaffold.

Compound Name/IdentifierTarget EnzymeIC₅₀ Value
Compound 3a hAChE0.95 ± 0.04 nM
Compound 3a hBChE2.29 ± 0.14 nM
Clioquinol AChEMicromolar Range
PBT2 AChEMicromolar Range

*Data for 5-methyl-N-(8-(5,6,7,8-tetrahydroacridin-9-ylamino)octyl)-5H-indolo[2,3-b]quinolin-11-amine, a complex heterodimer containing a quinoline structure.

Proposed Mechanisms of Action (Cellular and Molecular Levels)

The diverse biological activities of 8-hydroxyquinoline and its derivatives are primarily attributed to a set of interconnected molecular mechanisms. These compounds are small, planar, and lipophilic, which allows them to function effectively at a cellular level nih.govdrugbank.com.

Metal Chelation and its Role in Biological Activity

The defining characteristic of the 8-hydroxyquinoline scaffold is its potent ability to act as a bidentate chelating agent for various divalent and trivalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) nih.gov. The chelation occurs through the nitrogen atom of the quinoline ring and the adjacent hydroxyl group's oxygen atom, which displaces its hydrogen to form stable complexes nih.gov.

This metal-binding capability is the cornerstone of the biological effects observed in 8HQ derivatives nih.govtandfonline.com. An imbalance in metal ion homeostasis is linked to numerous pathological conditions, including neurodegenerative diseases nih.govdrugbank.comresearchgate.net. For example, in Alzheimer's disease, excess copper and zinc ions are associated with the aggregation of β-amyloid plaques nih.govnih.gov. 8-hydroxyquinoline derivatives, such as Clioquinol and PBT2, can sequester these excess metal ions from the plaques, which may help to disaggregate the amyloid collections and reduce metal-driven oxidative stress nih.govnih.gov.

The binding between 8HQ derivatives and metal ions is reversible, allowing these molecules to act not just as chelators but also as ionophores—transporting and releasing metal ions to restore cellular homeostasis youtube.com. This ability to modulate metal ion concentrations is crucial for their activity, as they can deliver essential metals to depleted areas while removing them from areas of toxic accumulation youtube.com.

Membrane Interaction Mechanisms

The structure of 8-hydroxyquinoline derivatives confers significant lipophilicity, a property that facilitates their passage across biological membranes mdpi.comnih.gov. The introduction of an alkoxymethyl group, such as the (heptyloxy)methyl substituent at the 5-position, is expected to further enhance this lipophilic character, thereby improving membrane permeability researchgate.netnih.gov.

This ability to cross membranes is intrinsically linked to their metal chelation activity. When an 8HQ derivative chelates a metal ion, it typically forms a neutral, lipid-soluble complex. This complex can then readily diffuse across the cell membrane into the cytoplasm. Once inside the cell, the metal ion can be released, thereby altering intracellular metal concentrations. This process, known as ionophore activity, allows 8HQ derivatives to shuttle metal ions into cells, which is a key mechanism for their antimicrobial and cytotoxic effects nih.govacs.org. The free ligand can then diffuse back out of the cell to repeat the cycle. This disruption of the cell's natural metal ion balance and gradients can trigger a cascade of downstream events, including enzyme inhibition and the generation of oxidative stress acs.org.

Interference with Microbial and Eukaryotic Biological Processes

The combination of metal chelation and membrane interaction allows 8-hydroxyquinoline derivatives to interfere with a wide range of biological processes in both microbial and eukaryotic cells nih.govresearchgate.net.

In microbes, the primary mechanism of action is the disruption of metal-dependent processes. One proposed mechanism is that the 8HQ derivative chelates essential trace metal ions from the environment or from the surface of the microbial cell, depriving it of crucial cofactors required for the function of metabolic enzymes researchgate.netscirp.org. Another powerful mechanism involves the 8HQ derivative acting as an ionophore to transport metal ions like copper into the bacterial or fungal cell acs.org. An excess of intracellular copper is highly toxic, as it can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative damage of DNA, proteins, and lipids acs.org.

Furthermore, the 8HQ-metal complexes themselves can be the active toxic species. These charged complexes can bind to and inhibit critical microbial enzymes, such as those involved in DNA synthesis or cellular respiration, by blocking their essential metal-binding sites tandfonline.com. This multifaceted approach of metal sequestration, ionophoric toxicity, and direct enzyme inhibition underlies the potent antibacterial and antifungal properties of this class of compounds wisdomlib.orgimrpress.comdoi.orgelsevierpure.com.

Emerging Research Directions and Future Perspectives for 5 Heptyloxy Methyl Quinolin 8 Ol Research

Development of Novel Derivatization Strategies for Targeted Bioactivity Enhancement

The functionalization of the 8-hydroxyquinoline (B1678124) core is a well-established strategy to modulate its physicochemical properties and enhance its biological activity. For derivatives such as 5-((heptyloxy)methyl)quinolin-8-ol, the synthesis typically proceeds through a key intermediate, 5-chloromethyl-8-hydroxyquinoline. mdpi.comnih.gov This reactive intermediate allows for the introduction of various alkoxy groups, including the heptyloxy moiety, at the 5-position.

Future derivatization strategies will likely focus on several key areas to enhance the targeted bioactivity of this compound and its analogs:

Modulation of Lipophilicity: The heptyloxy side chain imparts a significant degree of lipophilicity to the molecule. Further derivatization could involve altering the length of the alkyl chain or introducing polar functional groups to fine-tune the molecule's solubility and membrane permeability, thereby optimizing its pharmacokinetic profile for specific therapeutic targets. Studies on other 5-alkoxymethyl-8-hydroxyquinoline derivatives have shown that the nature of the alkyl group can influence antibacterial activity. researchgate.net

Introduction of Bioactive Moieties: The core structure can be further modified by incorporating other pharmacologically active fragments. This hybridization approach aims to create multi-target ligands with enhanced efficacy or a broader spectrum of activity. For instance, combining the 8-hydroxyquinoline scaffold with known anticancer or antimicrobial agents could lead to synergistic effects. mdpi.com

Stereochemical Control: For derivatives with chiral centers, the development of stereoselective synthetic methods will be crucial. Different enantiomers or diastereomers of a compound can exhibit distinct biological activities and metabolic fates.

Table 1: Examples of 5-Substituted 8-Hydroxyquinoline Derivatives and their Reported Bioactivities

Derivative NameSubstituent at 5-positionReported BioactivityReference
5-chloro-8-hydroxyquinolineChloroAnticancer, Antibacterial mdpi.comnih.gov
5-nitro-8-hydroxyquinolineNitroAnticancer researchgate.net
5-aminomethyl-8-hydroxyquinolineAminomethylScaffold for metalloquinolates researchgate.net
5-(hydroxymethyl)quinolin-8-olHydroxymethylAnticancer, Antimicrobial
5-alkylthiomethyl-8-hydroxyquinolineAlkylthiomethylAntibacterial researchgate.net

Advanced Mechanistic Elucidation through Integrated Chemical Biology Approaches

The biological activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions, particularly divalent cations like copper, zinc, and iron. This chelation can disrupt metal homeostasis in pathogenic organisms or cancer cells, leading to the inhibition of essential metalloenzymes and the generation of reactive oxygen species (ROS). While this general mechanism is well-accepted for the 8HQ class, detailed mechanistic studies on this compound are yet to be reported.

Future research should employ integrated chemical biology approaches to unravel the specific molecular mechanisms of action:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, activity-based protein profiling (ABPP), and genetic screening can help identify the specific cellular targets of this compound.

Cellular Imaging: Advanced microscopy techniques, including confocal and super-resolution microscopy, can be used to visualize the subcellular localization of the compound and its metal complexes, providing insights into its mode of action.

Omics Approaches: Transcriptomics, proteomics, and metabolomics studies can provide a global view of the cellular pathways modulated by the compound, revealing downstream effects and potential off-target interactions.

Exploration of Synergistic Effects in Combination Research

Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. The rationale behind this approach is to target multiple pathways simultaneously, enhance efficacy, and overcome drug resistance. While specific studies on the synergistic effects of this compound are not yet available, the broader class of 8-hydroxyquinoline derivatives has shown promise in combination with other drugs.

Future research in this area should focus on:

Systematic Screening: High-throughput screening of this compound in combination with a library of approved drugs or other investigational compounds can identify synergistic interactions.

Rational Design of Combinations: Based on the mechanistic understanding of the compound, rational combinations can be designed. For example, if the compound induces ROS, combining it with agents that inhibit DNA repair mechanisms could lead to enhanced cancer cell killing.

In Vivo Validation: Promising combinations identified in vitro will need to be validated in preclinical animal models to assess their efficacy and safety in a more complex biological system.

Potential Applications as Chemical Biology Probes and Fluorescent Sensors

8-Hydroxyquinoline and its derivatives are known for their fluorescent properties, which are often modulated by their environment and interaction with metal ions. This has led to their development as fluorescent sensors for various applications. The parent 8-hydroxyquinoline is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT). Upon chelation with metal ions, this process is often inhibited, leading to a significant enhancement in fluorescence. scispace.com

The heptyloxy group in this compound is expected to influence its photophysical properties. A study on ether derivatives of 8-hydroxyquinoline showed that increasing the length of the alkoxy chain from methoxy (B1213986) to octyloxy resulted in higher fluorescence intensity. mdpi.com This suggests that this compound could be a promising candidate for the development of fluorescent probes.

Future research could explore the following applications:

Metal Ion Sensing: The compound could be investigated as a selective fluorescent sensor for specific metal ions. The heptyloxy chain might influence the selectivity and sensitivity of the sensor.

Bioimaging: Fluorescent derivatives of this compound could be used to visualize specific cellular components or processes. The lipophilic nature of the heptyloxy group might facilitate its entry into cells and localization within specific organelles.

Chemical Probes: With a well-defined mechanism of action, this compound or its derivatives could be used as chemical probes to study biological pathways. For example, a probe that specifically chelates intracellular zinc could be used to investigate the role of zinc signaling in various cellular processes.

Q & A

Q. What are the standard synthetic routes for 5-((Heptyloxy)methyl)quinolin-8-ol, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves alkylation of 8-hydroxyquinoline derivatives. For example, 5-hydroxymethyl-8-hydroxyquinoline can react with heptyl bromide or similar alkylating agents under reflux in tetrahydrofuran (THF) with catalytic HCl. Purification is achieved via silica gel column chromatography using ethyl acetate/hexane gradients (e.g., 85:15 v/v) to isolate the target compound . Critical parameters include reaction time (10–24 hours), stoichiometric ratios, and solvent choice to minimize side reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs a combination of spectroscopic techniques:
  • 1H NMR : Peaks for the heptyloxy methyl group (δ ~3.5–4.0 ppm) and quinolinol aromatic protons (δ ~6.5–9.0 ppm) confirm substitution patterns .
  • HRMS (ESI) : Matches experimental molecular ion peaks (e.g., [M+H]+) with calculated masses (e.g., ±0.001 Da tolerance) .
  • X-ray crystallography : Resolves bond angles and critical points (e.g., ring critical points in quinoline derivatives) to validate conformer stability .

Advanced Research Questions

Q. How can substituent position effects (e.g., heptyloxy vs. shorter alkoxy chains) be systematically studied to optimize bioactivity?

  • Methodological Answer :
  • Design : Synthesize analogs with varying alkoxy chain lengths (C3–C10) at the 5-position.
  • Activity Assays : Test derivatives against target systems (e.g., enzyme inhibition, antimicrobial activity) using dose-response curves.
  • SAR Analysis : Correlate chain length with logP values and steric parameters (e.g., molecular volume) to identify optimal hydrophobicity and binding affinity .
  • Computational Modeling : Perform DFT calculations to assess electronic effects (e.g., charge distribution at the quinolinol oxygen) .

Q. How should researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?

  • Methodological Answer :
  • Re-evaluate Conformers : Use natural internal coordinate analysis (NICA) to identify dominant conformers in solution vs. solid-state (e.g., syn vs. anti arrangements of alkoxy groups) .
  • Solvent Effects : Compare NMR shifts in polar (DMSO) vs. non-polar (CDCl3) solvents to assess solvation-driven structural changes .
  • Benchmark Calculations : Validate DFT functional choices (e.g., B3LYP vs. M06-2X) against X-ray data for bond lengths and angles .

Q. What strategies improve reaction yields in large-scale synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Reaction Monitoring : Use TLC (silica plates, UV visualization) to track intermediate formation and optimize reflux duration .
  • By-product Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water or HCl, reducing side reactions like hydrolysis .

Safety and Handling Considerations

Q. What precautions are critical when handling reactive intermediates during synthesis?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with irritants (e.g., HCl, THF) .
  • Waste Management : Segregate halogenated by-products (e.g., chlorinated intermediates) for professional disposal to avoid environmental contamination .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile reagents .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity for structurally similar quinolin-8-ol derivatives?

  • Methodological Answer :
  • Batch Purity Analysis : Compare HPLC purity (>95% vs. <90%) across studies to rule out impurity-driven activity variations .
  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial studies) using reference strains and controls .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) to identify outliers and statistically significant trends .

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